1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is a chlorinated nitrobenzene derivative with additional methyl and methylsulfonyl substituents. This compound is not directly mentioned in the provided papers, but its structure can be inferred to have potential reactivity due to the presence of electron-withdrawing nitro and sulfonyl groups, which could influence its chemical behavior.

Synthesis Analysis

The synthesis of chlorinated nitrobenzenes can be achieved through various methods. For instance, 1,2-Dichloro-4-nitrobenzene was synthesized by chlorination of p-nitrochlorobenzene using KClO3 and H2SO4 as chlorinating agents, with the reaction conditions optimized to achieve a high yield of 91.8% . Although the specific compound is not synthesized in the papers provided, the methodologies discussed could be adapted for its synthesis, considering the similar structural framework.

Molecular Structure Analysis

The molecular structure of chlorinated nitrobenzenes can be complex, as seen in the synthesis and crystal structure determination of 1,2-bis-(p-nitrophenylsulfonamido)-4,5-dinitrobenzene, which crystallizes in the triclinic system . The presence of nitro and sulfonyl groups is likely to influence the molecular conformation due to their electron-withdrawing nature, which could be relevant for the compound of interest.

Chemical Reactions Analysis

Chlorinated nitrobenzenes can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution. For example, nitration of chlorinated nitrobenzenes can proceed with high yields under certain conditions . The introduction of electron-withdrawing groups such as fluorine-containing substituents can activate halogen substituents towards nucleophilic attack, leading to the introduction of various N- and S-containing groups . These reactions could potentially be applicable to the compound , given its related structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nitrobenzenes are influenced by their substituents. The presence of strong electron-withdrawing groups can affect properties such as density, melting point, and reactivity. For example, the crystal structure of a related compound showed a twist-nitro-proximal conformation, which could be indicative of the steric and electronic effects of the substituents on the molecule . The specific physical and chemical properties of this compound would need to be determined experimentally, but insights can be drawn from the behavior of structurally similar compounds.

Scientific Research Applications

Structural and Chemical Properties

- Research on similar compounds, such as 2,6-Dichloro-4-nitrotoluene, provides insights into the structural properties of chloro-nitrobenzene derivatives. These studies focus on how substituents like chlorine and nitro groups interact with the benzene ring and their steric effects (Medjroubi et al., 2017).

Synthesis and Chemical Reactions

- Research has been conducted on the synthesis of derivatives of dichloro-nitrobenzene, exploring different reaction conditions and yields. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene was studied, providing valuable information about the optimal conditions for producing similar compounds (Zhang Wei-guang, 2009).

Potential Pharmacological Applications

- Some derivatives of dichloro-nitrobenzene have been explored for their potential use in chemotherapy for spontaneous cancers. This research is particularly focused on the synthesis of various derivatives and testing their efficacy in animal models (Woolley & Hoeven, 1965).

Chemical Interaction Studies

- The interactions of dichloro-nitrobenzene derivatives with other chemicals, such as sulfur trioxide, have been studied to understand their chemical behavior. Such studies are crucial for determining the reactivity and potential uses of these compounds in various industrial and research applications (Zou You, 1995).

Structural Analyses

- Advanced structural analysis of dichloro-nitrobenzene derivatives, such as X-ray crystallography, provides detailed information about the molecular structure, which is essential for understanding their properties and potential applications (Barnett et al., 2005).

properties

IUPAC Name |

1,2-dichloro-4-methyl-5-methylsulfonyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO4S/c1-4-6(16(2,14)15)3-5(9)7(10)8(4)11(12)13/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBUHMQSSOVURL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1S(=O)(=O)C)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375528 |

Source

|

| Record name | 1,2-Dichloro-5-(methanesulfonyl)-4-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849035-79-6 |

Source

|

| Record name | 1,2-Dichloro-5-(methanesulfonyl)-4-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine](/img/structure/B1302741.png)

![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)

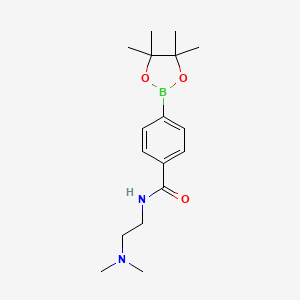

![N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1302754.png)